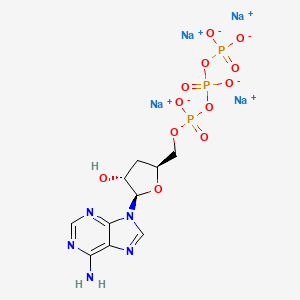

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)

Description

This compound is a modified adenosine triphosphate (ATP) derivative where the 3'-hydroxyl group on the ribose moiety is replaced by a hydrogen atom (3'-deoxy modification). The trisodium salt form enhances solubility in aqueous solutions, making it suitable for biochemical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrasodium;[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3.4Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,10+;;;;/m0..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHUGMVDQATLJY-PHWMRHDISA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na4O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703549 | |

| Record name | Tetrasodium 3'-deoxy-5'-O-({[(phosphonatooxy)phosphinato]oxy}phosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71997-32-5 | |

| Record name | Tetrasodium 3'-deoxy-5'-O-({[(phosphonatooxy)phosphinato]oxy}phosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cordycepin 5'-triphosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Moffatt Reaction with Pyrophosphate

The Moffatt method remains a cornerstone for synthesizing nucleoside triphosphates. For 3'-dATP, 3'-deoxyadenosine (cordycepin) is converted to its 5'-phosphoromorpholidate derivative, which reacts with tributylammonium pyrophosphate in anhydrous dimethyl sulfoxide (DMSO) (Source). Key steps include:

-

Phosphorylation of Cordycepin :

Cordycepin is treated with POCl₃ in trimethyl phosphate to form cordycepin monophosphate (3'-dAMP).

Reaction Conditions : 4°C, 20 min, 70% yield (Source). -

Morpholidate Formation :

3'-dAMP reacts with morpholine and dicyclohexylcarbodiimide (DCC) to yield the phosphoromorpholidate intermediate. -

Pyrophosphate Coupling :

The morpholidate reacts with pyrophosphate in DMSO, producing 3'-dATP after 48–72 hours at 35°C.

Yield : 73–80% after ion-exchange chromatography (Source).

Table 1: Moffatt Method Optimization

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMSO (molecular sieve-dried) | 82 | |

| Temperature | 35°C | 82 | |

| Pyrophosphate Equiv | 3–4 | 80 |

Enzymatic Phosphorylation of Cordycepin

Two-Step Kinase-Mediated Phosphorylation

Cordycepin is sequentially phosphorylated using adenosine kinase (AK) and nucleoside diphosphate kinase (NDPK) (Source,):

Table 2: Enzymatic Synthesis Efficiency

Modified Triphosphate Synthesis via Cyclic Pyrophosphoryl P-Amidite

Rapid Chemical Synthesis (Ripp Protocol)

Source describes a streamlined approach using cyclic pyrophosphoryl P-amidite (c-PyPA):

-

c-PyPA Preparation :

Pyrophosphate reacts with diisopropylphosphoramidous dichloride to form c-PyPA. -

Nucleoside Coupling :

Cordycepin reacts with c-PyPA in acetonitrile, followed by oxidation (H₂O₂) to yield 3'-dATP.

Reaction Time : 2 hours.

Yield : 85–90% (Source).

Purification and Characterization

Ion-Exchange Chromatography

Crude 3'-dATP is purified using DEAE cellulose columns with triethylammonium bicarbonate (TEAB) gradients (Source,):

Sodium Salt Conversion

Triethylammonium 3'-dATP is converted to the trisodium salt using sodium iodide in acetone:

Yield : 95% (Source).

Table 3: Analytical Data for 3'-dATP Trisodium Salt

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂N₅Na₃O₁₂P₃ | HRMS | |

| Purity (HPLC) | ≥99% | AX-HPLC | |

| Extinction Coefficient | 15,400 L·mol⁻¹·cm⁻¹ (258 nm) | UV-Vis |

Challenges and Innovations

Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: The gain of electrons, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically conducted under controlled temperatures and pH to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine diphosphate (ADP) or adenosine monophosphate (AMP), while substitution reactions can produce various nucleotide analogs .

Scientific Research Applications

Biochemical Research

1.1 Role in RNA Decay Assays

Adenosine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt is employed as a transcriptional inhibitor in RNA decay assays. It inhibits RNA polymerase activity, allowing researchers to study the mechanisms of RNA degradation and stability in cellular environments. This application is crucial for understanding gene expression regulation and the life cycle of RNA molecules .

1.2 Purinergic Signaling Studies

This compound serves as a key component in studies investigating purinergic signaling pathways. Research has shown that extracellular ATP can stimulate vagal sensory fibers, influencing bronchoconstriction and cough reflexes in patients with chronic obstructive pulmonary disease (COPD) and smokers. The hypersensitivity to ATP in these populations highlights its role in respiratory physiology and potential therapeutic targets for managing COPD symptoms .

Environmental Applications

2.1 Algal Bloom Research

Adenosine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt is utilized as a phosphorus source in studies examining algal blooms, particularly those caused by Microcystis aeruginosa. The compound's ability to influence biotransformation processes has implications for water quality management and ecosystem health .

Material Science

3.1 Synthesis of Advanced Materials

In material science, this compound has been applied in synthesizing high-surface-area microspheres for therapeutic protein adsorption. The development of these materials is significant for biomedical applications, particularly in drug delivery systems where efficient protein capture and release are essential .

Case Studies

Mechanism of Action

The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt involves its role as a substrate for ATP-dependent enzymes. It participates in phosphorylation reactions, transferring phosphate groups to target molecules. This process is crucial for energy transfer, signal transduction, and various metabolic pathways . The molecular targets include protein kinases, which phosphorylate proteins to regulate their activity, and adenylate cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger .

Comparison with Similar Compounds

Structural and Functional Differences

(a) 2'-Deoxyadenosine 5'-triphosphate (dATP)

- Structure : Lacks the 2'-OH group (2'-deoxy) but retains the 3'-OH.

- Role : Essential for DNA synthesis as a substrate for DNA polymerases.

- Key Difference: The target compound (3'-deoxy) cannot participate in DNA/RNA elongation due to missing 3'-OH, whereas dATP is functional in DNA replication .

(b) Adenosine 5'-tetraphosphate Sodium Salt (CAS 58337-43-2)

- Structure : Contains four phosphate groups (tetraphosphate) instead of three.

- Role : Involved in stress signaling and nucleotide metabolism.

(c) Adenosine 3'-Phosphate 5'-Triphosphate (CAS 23339-44-8)

- Structure : Retains 3'-phosphate and 5'-triphosphate groups.

- Role: Potential intermediate in RNA processing or cyclic nucleotide pathways.

- Key Difference : The 3'-phosphate group introduces steric and charge differences compared to the 3'-deoxy modification .

(d) 2',3'-Dideoxyadenosine 5'-triphosphate Trilithium Salt (CAS 93939-70-9)

- Structure : Lacks both 2'- and 3'-OH groups (dideoxy).

- Role : Chain terminator in DNA sequencing (e.g., Sanger method).

- Key Difference : The dual deoxy modification further restricts polymerase activity compared to the single 3'-deoxy variant .

(e) Thymidine 5'-triphosphate Sodium Salt (dTTP)

- Structure : Thymine base with 2'-deoxyribose and triphosphate.

- Role : DNA-specific nucleotide for thymidine incorporation.

- Key Difference : Base specificity (thymine vs. adenine) and lack of 3'-deoxy modification .

Data Table: Comparative Analysis

| Compound Name | Deoxy Position | Phosphate Chain | Counterion | CAS Number | Key Application |

|---|---|---|---|---|---|

| Target Compound (3'-deoxy ATP) | 3' | Triphosphate | Trisodium | Not explicitly listed | RNA/DNA inhibition studies |

| 2'-Deoxy ATP (dATP) | 2' | Triphosphate | Variable | 19283-40-0 | DNA replication |

| Adenosine 5'-tetraphosphate sodium salt | None | Tetraphosphate | Sodium | 58337-43-2 | Stress signaling |

| 2',3'-Dideoxy ATP | 2',3' | Triphosphate | Trilithium | 93939-70-9 | Chain termination |

| Adenosine 3'-phosphate 5'-triphosphate | None (3'-PO₄) | Triphosphate | Not specified | 23339-44-8 | RNA processing |

Research Findings

- Enzymatic Inhibition : The 3'-deoxy modification in ATP analogs has been shown to inhibit RNA polymerase activity in vitro, as the missing 3'-OH prevents phosphodiester bond formation .

- Solubility and Stability : Trisodium salts (e.g., target compound) exhibit higher aqueous solubility compared to ammonium or lithium salts (e.g., 2',3'-dideoxy ATP trilithium salt), facilitating use in buffer-based assays .

- Thermodynamic Impact: Adenosine tetraphosphate derivatives (e.g., CAS 58337-43-2) exhibit ~30% higher free energy release than triphosphates, making them potent regulators in energy-stressed cellular environments .

Biological Activity

Adenosine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI), commonly referred to as deoxyadenosine triphosphate (dATP), is a nucleotide that plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including its role in cellular metabolism, enzymatic functions, and potential applications in research and medicine.

- Molecular Formula : C₁₀H₁₄N₅O₁₃P₃ - 2Na

- Molecular Weight : 551.148 g/mol

- CAS Number : 987-65-5

- Solubility : Soluble in water at a concentration of 50 mg/mL

- Appearance : Crystalline solid

Biological Functions

1. Energy Metabolism

dATP serves as a fundamental energy currency within cells, providing the necessary energy for various biochemical reactions. It is integral to ATP synthesis and hydrolysis, facilitating energy transfer processes essential for cellular functions.

2. Nucleotide Synthesis

As a precursor for DNA synthesis, dATP is incorporated into DNA strands during replication. It acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to growing DNA chains.

3. Regulation of Enzymatic Activity

dATP can influence the activity of several enzymes, including:

- DNA Polymerases : Essential for DNA replication.

- Kinases : Involved in phosphorylation processes that regulate metabolic pathways.

- Adenylyl Cyclase : Converts ATP to cyclic AMP, a critical signaling molecule.

Case Study 1: Role in Cancer Research

Research has demonstrated that dATP levels are significantly altered in various cancer types. Elevated dATP concentrations can enhance the activity of DNA polymerases, leading to increased replication rates in cancer cells. A study published in the Journal of Biological Chemistry highlighted how targeting dATP synthesis pathways could inhibit tumor growth by disrupting the nucleotide supply necessary for rapid cell division.

Case Study 2: Impact on Cellular Signaling

In a study exploring the effects of dATP on cellular signaling pathways, researchers found that dATP acts as an allosteric regulator for certain kinases. This modulation can affect downstream signaling cascades involved in cell proliferation and apoptosis. The findings suggest potential therapeutic applications of dATP analogs in treating diseases characterized by dysregulated signaling pathways.

Data Table: Comparison of Nucleotide Functions

| Nucleotide Type | Role in Metabolism | Enzymatic Function | Cellular Impact |

|---|---|---|---|

| ATP | Energy currency | Kinase substrate | Cell growth |

| dATP | DNA synthesis | DNA polymerase substrate | Cell replication |

| GTP | Protein synthesis | Translation factor | Protein production |

| CTP | Lipid synthesis | Phospholipid formation | Membrane integrity |

Safety and Toxicity

While dATP is essential for biological functions, its excessive accumulation can lead to toxicity, particularly in rapidly dividing cells such as those found in tumors. Safety data indicates that while it is generally regarded as safe at physiological levels, caution should be exercised when using it in experimental settings or therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt to ensure stability?

- Methodological Guidance :

- Store at ≤–20°C in airtight, light-protected containers to prevent hydrolysis or thermal degradation .

- Avoid exposure to high humidity, direct heat, or ionizing radiation, as these factors can destabilize the triphosphate group .

- Use RNase-free tools and buffers during handling to minimize enzymatic degradation, as the 3'-deoxy modification may not fully protect against exonuclease activity .

Q. What is the biochemical role of this compound in nucleic acid research?

- Methodological Guidance :

- The 3'-deoxy modification eliminates the 3'-hydroxyl group, making it a potential chain terminator in DNA synthesis assays (e.g., Sanger sequencing or polymerase elongation studies) .

- Unlike ATP, this compound is not directly involved in energy transfer but serves as a substrate analog to study polymerase fidelity or exonuclease resistance .

Advanced Research Questions

Q. How can researchers design experiments to assess the incorporation efficiency of this compound into DNA strands by polymerases?

- Methodological Guidance :

- Experimental Setup : Use a primer-extension assay with a DNA template, polymerase (e.g., Taq or Klenow fragment), and varying concentrations of the compound. Include radiolabeled (e.g., ³²P) primers to track elongation via gel electrophoresis .

- Controls : Compare with natural dATP to quantify termination efficiency. Include negative controls lacking polymerase to rule out non-enzymatic interactions .

- Buffer Optimization : Maintain pH 7.0–8.0 (Tris-HCl or HEPES) and 5–10 mM Mg²⁺ to ensure polymerase activity .

Q. What factors influence the stability of this compound under experimental conditions, and how can degradation be quantified?

- Methodological Guidance :

- Degradation Drivers : High pH (>8.5), elevated temperatures (>37°C), or contaminating phosphatases/nucleases .

- Quantification :

- Use HPLC with UV detection (λ = 260 nm) to separate intact compound from breakdown products (e.g., ADP or AMP).

- Validate stability via mass spectrometry (MS) to confirm molecular integrity over time .

Q. How should researchers address contradictory data in enzyme kinetic studies involving this compound?

- Methodological Guidance :

- Potential Causes :

- Compound Purity : Verify purity via HPLC (>95%) to exclude contaminants affecting enzyme activity .

- Storage Artifacts : Test freshly prepared vs. long-term stored samples for activity differences .

- Enzyme Specificity : Perform kinetic assays with multiple polymerases (e.g., reverse transcriptases vs. DNA Pol I) to rule out enzyme-specific biases .

Q. What analytical techniques are optimal for detecting and quantifying this compound in complex biological mixtures?

- Methodological Guidance :

- Liquid Chromatography (LC) : Pair with tandem MS (LC-MS/MS) for high sensitivity and specificity, using stable isotope-labeled analogs as internal standards .

- Capillary Electrophoresis (CE) : Useful for separating charged nucleotide analogs in low-volume samples .

Q. How does the 3'-deoxy modification impact interactions with RNA polymerases or reverse transcriptases compared to unmodified nucleotides?

- Methodological Guidance :

- Structural Analysis : Conduct X-ray crystallography or cryo-EM of polymerase-compound complexes to visualize steric hindrance caused by the 3'-deoxy group .

- Activity Assays : Measure incorporation rates into RNA/DNA hybrids to assess if the modification biases against RNA polymerases .

Q. What strategies can be used to study the compound’s resistance to enzymatic degradation in cellular extracts?

- Methodological Guidance :

- Incubation Protocol : Expose the compound to HeLa or HEK293 cell lysates at 37°C for 0–24 hours. Terminate reactions with EDTA (10 mM) to chelate Mg²⁺ and inhibit enzymes .

- Degradation Monitoring : Use thin-layer chromatography (TLC) with [γ-³²P]-labeled compound to visualize phosphate cleavage over time .

Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.